![molecular formula C10H13NO4 B12443684 tert-Butyl (2-formylfuran-3-yl)carbamate](/img/structure/B12443684.png)
tert-Butyl (2-formylfuran-3-yl)carbamate
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Overview
Description
tert-Butyl (2-formylfuran-3-yl)carbamate is an organic compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol . It is a derivative of furan, a heterocyclic organic compound, and contains a carbamate functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of tert-Butyl (2-formylfuran-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a furan derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions, including temperature and reaction time, can vary depending on the specific reagents and desired yield.
Chemical Reactions Analysis
tert-Butyl (2-formylfuran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group in the compound can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (2-formylfuran-3-yl)carbamate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbamates and furans. It can also serve as a probe to investigate biological pathways involving these functional groups.
Medicine: Research into potential pharmaceutical applications of this compound includes its use as a precursor in the synthesis of drug candidates. Its structural features may impart specific biological activities.
Industry: In industrial settings, this compound can be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which tert-Butyl (2-formylfuran-3-yl)carbamate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors that recognize the carbamate or furan functional groups. These interactions can lead to the modulation of biochemical pathways and cellular processes. The molecular targets and pathways involved can vary depending on the specific context of its use.
Comparison with Similar Compounds
tert-Butyl (2-formylfuran-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler carbamate derivative without the furan ring. It is used in various synthetic applications and as a protecting group for amines.
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: A compound with a similar carbamate group but a different aromatic ring structure. It has different chemical and biological properties due to the presence of the hydroxyl group and the phenyl ring.
tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate: Another furan derivative with a different substitution pattern.
Biological Activity
tert-Butyl (2-formylfuran-3-yl)carbamate is an organic compound characterized by a tert-butyl group, a formyl group, and a furan ring. Its molecular formula is C11H13N1O3, with a molecular weight of approximately 225.23 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit anti-inflammatory and anticancer properties. The formyl group can form covalent bonds with nucleophilic residues in proteins, influencing enzyme activity or receptor function. Additionally, the furan ring may engage in significant interactions that enhance its biological profile .
Key Biological Interactions
- Enzyme Inhibition : The compound has shown potential in inhibiting cytochrome P450 enzymes, which are vital for drug metabolism. This interaction often involves hydrogen bonds and hydrophobic interactions that stabilize the compound within enzyme active sites.
- Protein-Ligand Interactions : The carbamate moiety can interact with nucleophilic sites on proteins or enzymes, potentially leading to modifications of their activity .
Case Studies
Several studies have investigated the biological activity of this compound:
- Anti-inflammatory Activity : In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.
- Anticancer Properties : A study reported that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Comparative Analysis with Similar Compounds
Compound Name | Unique Features |
---|---|
tert-Butyl (3-formylpyridin-2-yl)carbamate | Contains a pyridine ring; different reactivity patterns |
tert-Butyl (4-formylpyridin-2-yl)carbamate | Features a formyl group at position 4; varied activity |
tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate | Contains chlorine affecting reactivity |
This table illustrates how structural variations influence the biological activities of related compounds.
Properties
IUPAC Name |
tert-butyl N-(2-formylfuran-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-10(2,3)15-9(13)11-7-4-5-14-8(7)6-12/h4-6H,1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZAGJRYZKDOCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(OC=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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